molecular formula C13H15NO2S3 B12215910 3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide CAS No. 307343-26-6

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12215910
CAS No.: 307343-26-6
M. Wt: 313.5 g/mol
InChI Key: CAORPIIVSBDHJR-UHFFFAOYSA-N
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Description

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is an organic compound with a complex structure that includes a thiazole ring fused with a thieno ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and ketone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiazole and thieno rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • Thiazole derivatives
  • Pyrano[2,3-d]thiazole derivatives

Uniqueness

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused thiazole and thieno rings provide a rigid framework that can interact with various molecular targets in a specific manner, making it a valuable compound for research and development.

Properties

CAS No.

307343-26-6

Molecular Formula

C13H15NO2S3

Molecular Weight

313.5 g/mol

IUPAC Name

3-benzyl-3a-methyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C13H15NO2S3/c1-13-9-19(15,16)8-11(13)18-12(17)14(13)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

CAORPIIVSBDHJR-UHFFFAOYSA-N

Canonical SMILES

CC12CS(=O)(=O)CC1SC(=S)N2CC3=CC=CC=C3

solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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